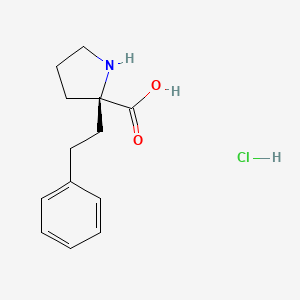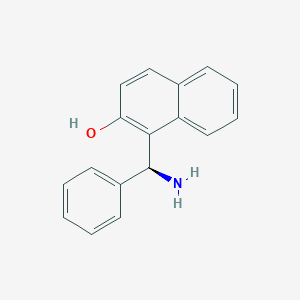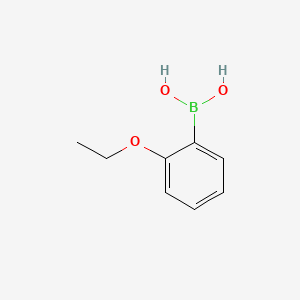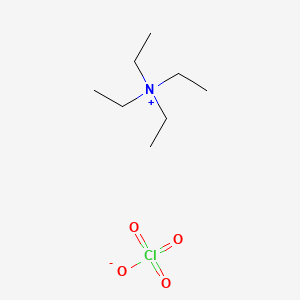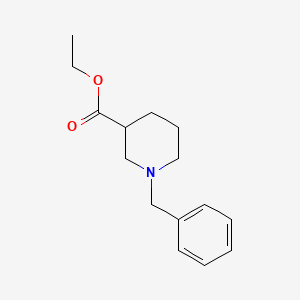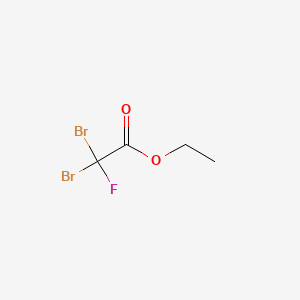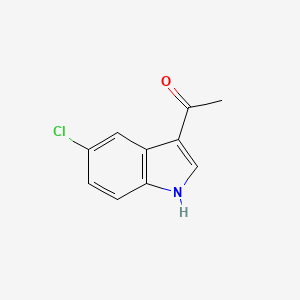
二甲基(邻苯二甲酰亚胺甲基)膦酸酯
概述
描述
Dimethyl phthalimidomethylphosphonate is a phosphonate compound known for its unique chemical structure and biological activity
科学研究应用
Dimethyl phthalimidomethylphosphonate has a wide range of scientific research applications:
作用机制
Target of Action
Dimethyl(phthalimidomethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This strategy relies on electrophilic activation with triflic anhydride followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species .
Biochemical Pathways
It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which pep phosphomutase converts pep to pnpy with a c–p bond .
Result of Action
Phosphonates are considered resources of important biologically active compounds due to their ability to inhibit metabolic enzymes .
Action Environment
The stability of the c–p bond in phosphonates generally makes them resistant to biochemical, thermal, and photochemical decomposition .
生化分析
Biochemical Properties
Dimethyl(phthalimidomethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of C-C bonds. It is used as a reagent in Horner-Wadsworth-Emmons reactions and Wittig carbonylation reactions . The compound interacts with various enzymes and proteins, including those involved in the synthesis of macrocyclic phosphorous acid analogs and dendrimer-based pH-responsive MRI contrast agents . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the formation of stable and reactive intermediates.
Cellular Effects
Dimethyl(phthalimidomethyl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of enzyme activities and the regulation of gene expression . These effects are essential for maintaining cellular homeostasis and ensuring proper cellular function.
Molecular Mechanism
The molecular mechanism of Dimethyl(phthalimidomethyl)phosphonate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form stable complexes with biomolecules is critical for its biochemical activity and effectiveness in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl(phthalimidomethyl)phosphonate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes. These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of Dimethyl(phthalimidomethyl)phosphonate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired outcomes . At high doses, the compound can have toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings. These findings are crucial for determining safe and effective dosage levels for various applications.
Metabolic Pathways
Dimethyl(phthalimidomethyl)phosphonate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism The compound affects metabolic flux and metabolite levels, influencing various biochemical processes
Transport and Distribution
The transport and distribution of Dimethyl(phthalimidomethyl)phosphonate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to be transported efficiently is crucial for its effectiveness in various biochemical applications.
Subcellular Localization
Dimethyl(phthalimidomethyl)phosphonate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in cellular processes and its effectiveness in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl phthalimidomethylphosphonate can be synthesized through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production methods for Dimethyl phthalimidomethylphosphonate typically involve large-scale adaptations of the synthetic routes mentioned above. These methods ensure high yield and efficiency, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions
Dimethyl phthalimidomethylphosphonate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions, such as the Michaelis–Arbuzov reaction, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve visible-light illumination, microwave irradiation, or the presence of a base .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to Dimethyl phthalimidomethylphosphonate include:
- Dimethyl methyl phosphonate
- Diethyl phosphonate
- Phosphonic acids
Uniqueness
Dimethyl phthalimidomethylphosphonate is unique due to its phthalimidomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other phosphonates .
属性
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
